molecular formula C22H20N6O3 B2818762 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-51-7

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2818762
CAS No.: 2034518-51-7
M. Wt: 416.441
InChI Key: RONXDGSFDANSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of quinazolines and pyrido[2,3-d]pyrimidin-4(3H)-ones. This compound boasts intriguing biological activities and has been a focal point of numerous scientific research endeavors.

Preparation Methods

Synthetic routes and reaction conditions: : The preparation of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. Starting with the appropriate quinazoline derivative, a series of nucleophilic substitution and cyclization reactions are employed. Common reagents include acetyl chloride, piperidine, and other nucleophiles under controlled temperature and solvent conditions.

Industrial production methods: : Industrial production of this compound necessitates rigorous optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure product quality.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : This compound can undergo oxidation reactions, often in the presence of strong oxidizing agents like potassium permanganate.

  • Reduction: : It can also be reduced using reagents such as sodium borohydride.

  • Substitution: : Various substitution reactions can be performed on this compound, especially on the piperidine ring, using different alkylating agents.

Common reagents and conditions

  • Oxidation: Potassium permanganate, acidic conditions.

  • Reduction: Sodium borohydride, methanol as a solvent.

  • Substitution: Alkyl halides, strong base like sodium hydride.

Major products formed: : The major products formed depend on the specific reactions undertaken. For instance, oxidation would yield quinazoline derivatives with altered oxidation states, while substitution may yield a variety of piperidine derivatives.

Scientific Research Applications

This compound has a multitude of applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Studied for its role in various biological processes, including enzyme inhibition.

  • Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer due to its ability to inhibit certain cell signaling pathways.

  • Industry: : Utilized in the development of new materials and chemicals with specialized functions.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, disrupting key biological pathways. For example, the compound may inhibit kinases, enzymes critical for cell signaling and growth. By interfering with these processes, it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with other similar compounds: : Compounds similar to 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one include other quinazoline and pyrido[2,3-d]pyrimidine derivatives.

List of similar compounds

  • 4-oxoquinazoline derivatives

  • 3-(4-oxoquinazolin-3(4H)-yl)piperidine derivatives

  • Pyrido[2,3-d]pyrimidine derivatives

These compounds share a similar core structure but differ in their substituents, which significantly affects their biological activity and application.

Highlighting its uniqueness: : What sets this compound apart is its unique combination of functional groups, which confer a broad spectrum of reactivity and biological activity, making it a versatile tool in scientific research.

Would you like to dive deeper into any specific section?

Properties

IUPAC Name

3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c29-19(12-27-13-24-18-6-2-1-4-16(18)21(27)30)26-10-7-15(8-11-26)28-14-25-20-17(22(28)31)5-3-9-23-20/h1-6,9,13-15H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXDGSFDANSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.